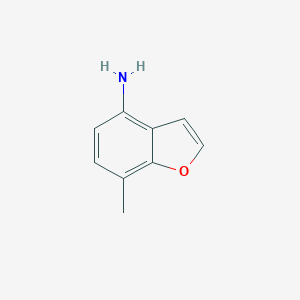

7-methyl-4-Benzofuranamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FLI 06は、ノッチシグナル伝達経路を阻害する能力で知られる、新規な小分子化合物です。 この経路は細胞運命決定に重要な役割を果たし、その異常な活性は癌やその他の発生障害を引き起こす可能性があります 。 FLI 06はゴルジ装置を破壊し、管状からシート状の形態への移行中の小胞体における前輸送タンパク質の分泌を阻害します .

準備方法

合成経路と反応条件

FLI 06は、ジヒドロピリジン誘導体を含む一連の化学反応によって合成されます。 この化合物は通常凍結乾燥粉末として供給され、様々な実験で使用するためにジメチルスルホキシド(DMSO)に再構成することができます 。 FLI 06の分子式はC25H30N2O5で、分子量は438.5 g/molです .

工業生産方法

FLI 06の具体的な工業生産方法は広く文書化されていませんが、この化合物は様々な化学会社によって研究目的で生産および供給されています。

化学反応の分析

反応の種類

FLI 06は主に、ノッチシグナル伝達経路の阻害に関与する反応を起こします。 この化合物は分泌経路の初期段階で作用し、ゴルジ装置を破壊し、小胞体からの出Exitの前に一般的な分泌を阻害します 。 この阻害は、小胞体の管状からシート状への形態学的移行を伴います .

一般的な試薬と条件

FLI 06は、DMSOでは50 mg/mL、エタノールでは10 mg/mLで可溶です 。 この化合物は、目的の効果に応じて、通常は0.1 μMから200 μMの濃度で使用されます 。 この化合物は凍結乾燥状態で-20ºCで保管すると安定しており、再構成後は1週間以内に使用する必要があります。 そうしないと、効力が低下する可能性があります .

生成される主な生成物

FLI 06を含む反応から生成される主な生成物は、ノッチ受容体およびノッチ標的遺伝子の阻害に関連しています。 この阻害は、様々な癌細胞株における細胞増殖の減少、細胞周期停止の阻止、およびアポトーシスの誘導をもたらします .

科学研究への応用

FLI 06は、化学、生物学、医学、および産業の分野において、幅広い科学研究への応用が期待されています。 その中でも特筆すべき応用としては、以下のようなものがあります。

科学的研究の応用

Medicinal Chemistry and Anticancer Activity

Anticancer Properties

Research indicates that benzofuran derivatives, including 7-methyl-4-benzofuranamine, exhibit significant anticancer activity. A study highlighted the structure-activity relationship (SAR) of benzofuran derivatives showing that specific modifications can enhance cytotoxic effects against various cancer cell lines such as breast, lung, and prostate cancers. For instance, compounds derived from this compound demonstrated high cytotoxic concentration scores against Erlich ascites carcinoma (EAC) cells, indicating their potential as effective anticancer agents .

Mechanisms of Action

The anticancer efficacy of benzofuran derivatives is often attributed to their ability to induce apoptosis and inhibit key cellular pathways involved in tumor growth. The presence of functional groups such as hydroxyl or nitro groups in the structure has been shown to enhance binding interactions with target proteins, thereby increasing their cytotoxic potential .

Antimicrobial Applications

Emerging Antimicrobial Agents

Benzofuran derivatives are increasingly recognized as promising candidates for developing new antimicrobial agents. The unique structural features of benzofurans allow for the design of compounds that can effectively target resistant microbial strains. Recent studies have focused on synthesizing novel benzofuran-based compounds that exhibit activity against various pathogens, addressing the urgent need for new therapeutic options in the face of rising antibiotic resistance .

Clinical Relevance

Compounds such as psoralen and its derivatives have been utilized in treating skin diseases like psoriasis and cancer due to their ability to cross-link DNA upon light exposure. This property is particularly valuable in phototherapy applications . The versatility of the benzofuran scaffold makes it a focal point for ongoing drug discovery efforts aimed at combating infectious diseases.

Other Pharmacological Activities

Broad Spectrum of Biological Effects

Beyond anticancer and antimicrobial activities, this compound and its derivatives have shown promise in various other pharmacological areas. These include anti-inflammatory effects, antioxidant properties, and potential applications in treating cardiovascular diseases due to their ability to inhibit certain enzymes and receptors involved in these conditions .

Research Insights

The exploration of benzofuran derivatives has led to the identification of compounds that act as topoisomerase inhibitors and sigma receptor modulators, which are critical targets in cancer therapy and neurological disorders . Furthermore, hybrid compounds combining benzofurans with other pharmacophores have been developed to enhance therapeutic efficacy while reducing toxicity.

Comprehensive Data Table

Case Studies

-

Anticancer Study on Benzofuran Derivatives

A comprehensive study evaluated several benzofuran analogues for their anticancer properties using EAC cells. The results indicated that modifications at specific positions significantly enhanced cytotoxicity, demonstrating the importance of SAR in drug design . -

Development of Antimicrobial Benzofurans

Research focusing on the synthesis of novel benzofuran derivatives revealed their effectiveness against a range of microbial strains. This study emphasized the need for innovative approaches in drug development to combat antibiotic resistance effectively . -

Hybrid Compounds with Enhanced Activity

Investigations into hybrid compounds combining benzofurans with aminoquinazolines showed promising results in inhibiting EGFR-positive cancer cell lines. These hybrids exhibited improved antiproliferative properties compared to their parent compounds .

作用機序

FLI 06は、ノッチシグナル伝達経路を阻害することでその効果を発揮します。 この化合物は分泌経路の初期段階で作用し、ゴルジ装置を破壊し、小胞体からの出Exitの前に一般的な分泌を阻害します 。 この阻害は、ノッチ受容体およびノッチ標的遺伝子のmRNAおよびタンパク質発現の抑制につながります 。 この化合物は、細胞周期停止を阻止することにより、アポトーシスを誘導し、細胞増殖を抑制します .

類似の化合物との比較

FLI 06は、分泌経路の初期段階でノッチシグナル伝達経路を阻害する能力においてユニークです。 これらの類似化合物としては、以下のようなものがあります。

DAPT: γセクレターゼ阻害剤であり、全アミロイドβおよびアミロイドβ42を阻害し、経口活性があります.

RO4929097: γセクレターゼ阻害剤であり、アミロイドβ40およびノッチの細胞内処理を阻害します.

Aftin-4: アミロイド42誘導剤であり、γセクレターゼを活性化し、アミロイドβタンパク質前駆体からアミロイドβ1-42の生成を促進します.

これらの化合物は、ノッチシグナル伝達経路を阻害する能力という点で、FLI 06と一部共通点がありますが、FLI 06は、初期段階での阻害とゴルジ装置の破壊という点で異なります .

類似化合物との比較

FLI 06 is unique in its ability to inhibit the Notch signaling pathway at an early stage in the secretory pathway. Some similar compounds include:

DAPT: A γ-secretase inhibitor that inhibits total amyloid beta and amyloid beta 42 and is orally active.

RO4929097: A γ-secretase inhibitor that inhibits cellular processing of amyloid beta 40 and Notch.

Aftin-4: An amyloid forty-two inducer that activates γ-secretase, promoting the generation of amyloid beta 1-42 from amyloid beta protein precursor.

These compounds share some similarities with FLI 06 in terms of their ability to inhibit the Notch signaling pathway, but FLI 06 is distinct in its early-stage inhibition and disruption of the Golgi apparatus .

生物活性

7-Methyl-4-benzofuranamine, a derivative of benzofuran, has garnered attention in pharmacological research due to its potential biological activities. Benzofuran derivatives are known for their diverse therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and synthesis methods.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. A study found that various benzofuran analogues demonstrated cytotoxic effects against cancer cell lines such as K562 (leukemia) and MCF-7 (breast cancer) with IC50 values ranging from 0.1 to 5 μM . Specifically, derivatives containing functional groups like CONH showed enhanced activity due to improved binding interactions with target proteins.

Table 1: Cytotoxic Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (μM) | Activity Type |

|---|---|---|---|

| 7-Methyl-4-BFA | K562 | 0.1 | Anticancer |

| 7-Methyl-4-BFA | MCF-7 | 5 | Anticancer |

| 7c | HL60 | 0.5 | Anticancer |

| 7d | A549 | 2 | Anticancer |

Anti-inflammatory Effects

Benzofuran derivatives have also shown anti-inflammatory properties. A study highlighted that compounds derived from benzofuran exhibited significant inhibition of pro-inflammatory cytokines in vitro . The anti-inflammatory mechanism is believed to be linked to the modulation of signaling pathways associated with inflammation.

Antimicrobial Properties

The antimicrobial potential of benzofuran derivatives has been documented extensively. Research has indicated that these compounds possess antibacterial and antifungal activities against various pathogens, making them candidates for further development as antimicrobial agents .

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized a series of benzofuran derivatives, including this compound, and evaluated their antiproliferative activity against several cancer cell lines. The results showed that modifications at the benzofuran ring significantly affected the cytotoxicity profiles, with some compounds exhibiting up to a fourteen-fold increase in activity compared to the lead compound .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various benzofuran derivatives to identify key structural features responsible for biological activity. The presence of hydroxyl groups and specific halogen substitutions was found to enhance binding affinity to cancer targets and improve overall efficacy .

特性

IUPAC Name |

7-methyl-1-benzofuran-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIJJQJFNDDVKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)N)C=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。